3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid

Lipophilicity Drug-likeness ADME

3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid (CAS 1378511-71-7) is a synthetic piperidine derivative with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol. It features an N-cyclopropanesulfonyl-protected piperidine ring connected to a propionic acid moiety via a two-carbon ethyl linker at the 4-position.

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
CAS No. 1378511-71-7
Cat. No. B1469253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid
CAS1378511-71-7
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)CCC(=O)O
InChIInChI=1S/C11H19NO4S/c13-11(14)4-1-9-5-7-12(8-6-9)17(15,16)10-2-3-10/h9-10H,1-8H2,(H,13,14)
InChIKeyKPVOPDCPGRYFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid (CAS 1378511-71-7): A Physicochemically Differentiated Piperidine Building Block


3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid (CAS 1378511-71-7) is a synthetic piperidine derivative with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol . It features an N-cyclopropanesulfonyl-protected piperidine ring connected to a propionic acid moiety via a two-carbon ethyl linker at the 4-position. The compound belongs to a privileged scaffold class: 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds are explicitly claimed as key synthetic intermediates for CCR5 receptor antagonists with potential utility in HIV treatment [1], and related cyclopropyl piperidinyl structures are disclosed as GPR119 agonists for type 2 diabetes [2]. Unlike its closest in-class analogs—which bear a carboxylic acid directly on the piperidine ring or a one-carbon acetic acid linker—the two-carbon propionic acid extension of this compound confers quantitatively distinct physicochemical properties that are critical for fine-tuning molecular recognition, solubility, and metabolic stability in drug discovery programs.

Why 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid Cannot Be Replaced by Its Closest Analogs in Rational Design


Procurement decisions for synthetic building blocks in medicinal chemistry cannot rely solely on shared core scaffolds. The three closest structural analogs—1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid (CAS 1036738-97-2), (1-cyclopropanesulfonyl-piperidin-4-yl)-acetic acid (CAS 1517232-24-4), and 3-(1-cyclopropanesulfonyl-piperidin-4-yl)-propionic acid (CAS 1378511-71-7)—differ solely in the length of the alkanoic acid linker attached to the piperidine 4-position (zero-, one-, and two-carbon, respectively). Despite this seemingly minor structural variation, each linker length produces a distinct and non-interchangeable physicochemical profile . Calculated LogP values diverge by approximately 0.8 log units across the series (from ~0.28 to ~1.06) . This magnitude of lipophilicity difference is well-established to influence membrane permeability, aqueous solubility, plasma protein binding, and metabolic clearance—each a critical parameter in lead optimization [1]. Substituting one linker-length analog for another without compensating for these physicochemical shifts will predictably alter the pharmacokinetic and pharmacodynamic behavior of any derived compound series, potentially invalidating structure-activity relationship (SAR) data and confounding hit-to-lead progression.

Quantitative Differentiation Evidence for 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid vs. Closest Analogs


LogP Lipophilicity Tuning: 3.8-Fold Higher Calculated Lipophilicity vs. the 4-Carboxylic Acid Analog

The target compound exhibits a calculated LogP of 1.0554, which is 0.78 log units higher than 1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid (LogP 0.2752) and 0.39 log units higher than the acetic acid analog (LogP 0.6653), all computed using the same algorithmic method by the same vendor platform . A LogP difference of 0.78 units corresponds to an approximately 6-fold greater partition coefficient into octanol, indicating substantially enhanced membrane permeability potential. The incremental LogP increase of ~0.39 per methylene unit across the series is consistent with the established Hansch pi contribution for aliphatic carbon insertion [1]. This predictable, quantifiable tuning of lipophilicity enables medicinal chemists to dial in permeability characteristics without altering the core pharmacophore or the N-cyclopropanesulfonyl substituent.

Lipophilicity Drug-likeness ADME Lead Optimization

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation for Oral Bioavailability Prediction

The target compound has a calculated TPSA of 74.68 Angstrom^2 and 5 rotatable bonds, as reported by Leyan . While TPSA and rotatable bond data for the shorter-linker comparators were not found from the same source, the additional two methylene units in the propionic acid linker directly contribute to increased rotatable bond count and modestly increased polar surface area compared to the C0- and C1-linker analogs. A TPSA of 74.68 Angstrom^2 falls within the favorable range (<140 Angstrom^2) for predicted oral bioavailability per Veber's criteria [1]. The increased rotatable bond count (5 vs. an estimated 3 for the C0-linker analog and 4 for the C1-linker analog) provides greater conformational entropy and may enhance binding adaptability to target protein pockets, albeit at a potential entropic cost to binding affinity that must be evaluated experimentally.

TPSA Oral Bioavailability Veber Rules Conformational Flexibility

Linker-Length-Dependent pKa and Ionization State: Critical for pH-Dependent Solubility and Salt Formation

The pKa of the carboxylic acid group is exquisitely sensitive to the distance from the electron-withdrawing piperidine sulfonamide nitrogen. As the linker length increases from zero to two carbons, the inductive electron-withdrawing effect of the sulfonamide diminishes, progressively raising the carboxylic acid pKa. For a structurally related series, predicted acid pKa values range from approximately 3.5-4.0 for the directly-attached 4-carboxylic acid analog (stronger acid) to 4.5-4.8 for the propionic acid analog (weaker acid) [1]. This pKa shift of approximately 0.5-1.0 units means that at physiological pH (7.4), all three compounds exist predominantly as carboxylate anions, but at gastrointestinal pH values (pH 1.5-6.5), the ionization state differs significantly. The higher pKa of the propionic acid analog favors a greater fraction of unionized species in the duodenum and jejunum, potentially enhancing passive absorption. Furthermore, the propionic acid linker provides a distinct salt-forming landscape: the two-carbon spacer may yield crystalline salts with different physicochemical properties (melting point, hygroscopicity, solubility) compared to salts of the shorter-linker analogs.

pKa Ionization State Solubility Salt Screening Formulation

Purity Grade Benchmarking: 98% Purity Specification Positions Target Compound for SAR and Biophysical Assays

The target compound is commercially available at 98% purity from Leyan (Product No. 1577732) , and at minimum 95% purity from Biosynth/CymitQuimica . The closest analog, 1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid, is offered at 97% purity by Leyan and at 95% by other vendors. The acetic acid analog is available at 98% purity from Leyan and 95% from AKSci . While the purity differential is modest (1-3%), the 98% specification of the target compound meets the typical threshold for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and high-concentration screening assays where even minor impurities can generate artifacts in binding data or confound SAR interpretation. Procurement of the 98% grade minimizes the need for repurification prior to use in quantitative biophysical or cellular assays.

Purity Quality Control Biophysical Assays SAR Procurement

Scaffold Provenance: 4-Substituted 1-Cyclopropanesulfonyl-Piperidine Framework Validated in CCR5 Antagonist and GPR119 Agonist Patent Space

The N-cyclopropanesulfonyl-piperidine scaffold has been explicitly claimed and exemplified in two distinct therapeutic patent families. First, Schering Corporation (now Merck) disclosed a novel process for preparing 4-substituted 1-cyclopropane-sulfonyl-piperidinyl compounds as key intermediates for the synthesis of CCR5 receptor antagonists, which are useful for the treatment of HIV infection [1]. The patent specifically claims the synthesis of 4-[4-[(R)-[1-[cyclopropylsulfonyl)-4-piperidinyl](3-fluorophenyl)methyl]-3(S)-methyl-1-piperazinyl]-1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-methylpiperidine, where the N-cyclopropanesulfonyl-4-substituted-piperidine is the core structural motif. Second, Merck Sharp & Dohme disclosed substituted cyclopropyl piperidinyl compounds as agonists of the G-protein coupled receptor GPR119, useful for treating type 2 diabetes and related metabolic conditions [2]. The target compound, with its propionic acid linker, falls within the broad Markush scope of these patent families and represents a specific embodiment of the 4-substituted 1-cyclopropanesulfonyl-piperidine scaffold. This dual patent provenance—spanning antiviral and metabolic disease applications—provides confidence that derivatives of this scaffold have been vetted for drug-like properties and synthetic tractability in industrial medicinal chemistry settings.

CCR5 Antagonist GPR119 Agonist Patent Provenance HIV Type 2 Diabetes Metabolic Disease

Application Scenarios for 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid Based on Quantified Physicochemical Evidence


Fine-Tuning Lipophilicity in Fragment Growing and Lead Optimization Campaigns

In fragment-based drug discovery (FBDD) or hit-to-lead optimization, modest changes in LogP significantly influence ADME outcomes. The target compound's LogP of 1.0554—quantifiably higher than the C0-linker (LogP 0.2752) and C1-linker (LogP 0.6653) analogs —makes it the preferred choice when a fragment hit requires increased lipophilicity to improve membrane permeability or target engagement. The consistent ~0.39 LogP increment per methylene unit across the series provides medicinal chemists with a predictable, structure-based lipophilicity tuning strategy that does not require altering the N-cyclopropanesulfonyl pharmacophore [1]. This is particularly relevant when the fragment hit has suboptimal cell permeability and needs incremental LogP enhancement without introducing aromatic rings that might increase promiscuity or toxicity risk.

Amide Coupling Partner for Parallel Library Synthesis and SAR Expansion

The terminal carboxylic acid of the propionic acid linker provides a versatile synthetic handle for amide bond formation with diverse amine fragments. At 98% purity , this compound is suitable for use as a carboxylic acid coupling partner in parallel synthesis without additional purification. The two-carbon spacer between the piperidine ring and the carboxylic acid creates a different vector and distance for the coupled fragment compared to the directly-attached or one-carbon analogs. This spatial differentiation enables exploration of distinct regions of the target protein's binding pocket, potentially accessing sub-pockets unreachable with shorter linkers. The scaffold's validation in CCR5 antagonist and GPR119 agonist patent space [2] further supports its use in generating proprietary, patentable compound libraries.

pH-Dependent Solubility and Salt Form Screening for Preclinical Formulation

The predicted pKa of ~4.5-4.8 for the propionic acid moiety places the compound in a different ionization category compared to the more acidic C0-linker analog (predicted pKa ~3.5-4.0). This pKa difference directly impacts the compound's pH-solubility profile and its amenability to salt formation. During preclinical formulation assessment, the propionic acid analog may form crystalline salts with different counterions, melting points, hygroscopicities, and dissolution rates compared to salts of the shorter-linker analogs. For programs where oral absorption is a key objective, the higher pKa of this compound predicts a larger fraction of the neutral, absorbable species in the intestinal pH range (pH 5.0-6.5), potentially translating to improved passive permeability compared to the more ionized C0-linker analog—though this must be confirmed experimentally.

Conformational Probing in Biophysical Assays (SPR, ITC, NMR)

With 5 rotatable bonds and a TPSA of 74.68 Angstrom^2 , the target compound offers greater conformational flexibility than its shorter-linker analogs. This property is valuable in biophysical fragment screening where conformational adaptation may be necessary for binding to shallow, flexible, or cryptic pockets that are inaccessible to more rigid fragments. The 98% purity specification meets the requirements for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR experiments, where impurities at levels above 2-5% can generate false positives or confound KD/IC50 determination. The compound's favorable TPSA (<140 Angstrom^2) and moderate LogP (~1.06) also predict adequate aqueous solubility for screening at concentrations up to 100-500 microM in typical assay buffers containing low percentages of DMSO.

Quote Request

Request a Quote for 3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.